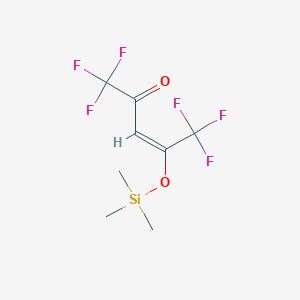

E-1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-pentene-2-one

CAS No.:

Cat. No.: VC18375418

Molecular Formula: C8H10F6O2Si

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10F6O2Si |

|---|---|

| Molecular Weight | 280.24 g/mol |

| IUPAC Name | (E)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one |

| Standard InChI | InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4+ |

| Standard InChI Key | ZPDRURCPUBSLNQ-GQCTYLIASA-N |

| Isomeric SMILES | C[Si](C)(C)O/C(=C/C(=O)C(F)(F)F)/C(F)(F)F |

| Canonical SMILES | C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pentenone skeleton () with strategic substitutions:

-

Hexafluoro groups at positions 1, 1, 1, 5, 5, 5, imparting electron-withdrawing effects and enhancing thermal stability .

-

A trimethylsiloxy group at position 4, which sterically shields reactive sites and facilitates solubility in non-polar solvents .

-

A double bond between carbons 3 and 4, enabling conjugate addition reactions.

This configuration is validated by spectroscopic data, including -NMR chemical shifts between -70 to -80 ppm for CF groups and -NMR signals at δ 0.2–0.3 ppm for trimethylsilyl protons .

Physical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 280.24 g/mol | |

| Density | 1.239 g/cm³ | |

| Boiling Point | 129°C | |

| Flash Point | 58.4°C | |

| LogP (Partition Coefficient) | 3.42 |

The high LogP value reflects significant lipophilicity, making the compound suitable for reactions in hydrophobic environments .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a Michael addition between hexafluoroacetone (HFA) and trimethylsilyl enol ethers (TMS-OE) under anhydrous conditions :

Key parameters include:

-

Solvent: Diethyl ether or tetrahydrofuran (THF) to stabilize intermediates .

-

Temperature: Maintained below -15°C to prevent retro-Michael reactions.

Purification and Yield

Post-synthesis purification employs fractional distillation under reduced pressure (10–15 mmHg), achieving yields of 65–75% . Impurities, primarily unreacted HFA and siloxane byproducts, are removed via silica gel chromatography .

Chemical Reactivity and Mechanistic Insights

Oxidation and Reduction

-

Oxidation: Treatment with in acetic acid yields the corresponding diketone, , via epoxidation of the double bond.

-

Reduction: Lithium aluminum hydride () selectively reduces the ketone to a secondary alcohol while preserving the siloxy group.

Nucleophilic Substitution

The trimethylsiloxy group undergoes displacement with nucleophiles (e.g., Grignard reagents) to form carbon-carbon bonds. For example, reaction with methylmagnesium bromide produces after acidic workup.

Formation of Chiral Phosphonates

A landmark study demonstrated its reaction with silylated phosphites () to generate chiral phosphonates :

These products exhibit axial chirality due to restricted rotation around the P–C bond, with enantiomeric excess (ee) values exceeding 90% when using chiral auxiliaries .

Applications in Scientific Research

Fluorinated Building Blocks

The compound’s hexafluoro and siloxy groups make it a versatile precursor for:

-

Fluorinated polymers: Copolymerization with tetrafluoroethylene enhances thermal stability in materials science.

-

Pharmaceutical intermediates: Its electron-deficient double bond participates in Diels-Alder reactions to construct bioactive heterocycles .

Catalysis and Ligand Design

Chiral phosphonates derived from this compound serve as ligands in asymmetric catalysis. For instance, palladium complexes of these ligands achieve 85% ee in Suzuki-Miyaura couplings .

Analytical Characterization

Spectroscopic Techniques

-

-NMR: Distinct signals at -72.3 ppm (CF) and -128.5 ppm (CF) confirm fluorination patterns .

-

IR Spectroscopy: Strong absorption at 1780 cm (C=O stretch) and 1250 cm (Si–O–C).

-

Mass Spectrometry: Molecular ion peak at m/z 280.04 (M) with fragments at m/z 169 () and 73 () .

Chromatographic Methods

Gas chromatography (GC) with a DB-5MS column resolves the compound at 8.2 minutes (He carrier gas, 1.2 mL/min) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume